![molecular formula C16H13Cl2N5O B2908090 2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide CAS No. 1825519-48-9](/img/structure/B2908090.png)
2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide, also known as DCPY, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been synthesized using various methods.
Scientific Research Applications
- Application : The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) has been identified as a potent FGFR1 inhibitor. It exhibits good enzymatic inhibition and shows promise for cancer therapy .
- Application : After immobilizing FeII Pc on multi-walled carbon nanotubes, it can be reused without loss of activity .
- Application : N-aryl-N’-pyrimidin-4-yl ureas, optimized from this compound, exhibit potent and selective inhibition of FGFR1, FGFR2, and FGFR3 .
FGFR Inhibition in Cancer Therapy
Oxidative Deprotection and Alcohol Oxidation
Selective FGFR Tyrosine Kinase Inhibition
Imidazole Derivatives in Therapeutics
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases that play fundamental roles in several basic biological processes, including tissue development, angiogenesis, and tissue regeneration .
Mode of Action
The compound interacts with its target, FGFR, by inhibiting its enzymatic activity . This inhibition disrupts the normal signaling pathways of FGFR, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of FGFR affects various biochemical pathways. FGFR signaling is involved in many types of cancer due to gene amplification, mutations, or translocations . Therefore, the inhibition of FGFR can potentially disrupt the growth and proliferation of cancer cells .
Pharmacokinetics
The compound’s high enzymatic inhibition suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of FGFR enzymatic activity. This inhibition can disrupt FGFR signaling pathways, potentially affecting the growth and proliferation of cells, particularly cancer cells .
properties
IUPAC Name |
2,6-dichloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c1-9-7-10(2)23(22-9)14-6-3-11(8-19-14)20-16(24)12-4-5-13(17)21-15(12)18/h3-8H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZYOQKWKBGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.